

2-Aminothiazole-4-carboxamide: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2-aminothiazole-4-carboxamide** core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While a specific CAS registry number for the unsubstituted **2-Aminothiazole-4-carboxamide** is not readily available in public databases, its corresponding carboxylic acid, 2-Aminothiazole-4-carboxylic acid, is registered under CAS number 40283-41-8[1][2]. The molecular formula for **2-Aminothiazole-4-carboxamide** is C4H4N2OS. This guide provides a comprehensive overview of the synthesis, and biological significance of derivatives based on this core structure, with a focus on their potential in drug development.

Physicochemical Properties and Data

Quantitative data for the unsubstituted **2-Aminothiazole-4-carboxamide** is scarce due to the focus of research on its derivatives. However, the properties of the closely related 2-Aminothiazole-4-carboxylic acid are presented below, alongside data for the common starting material, Ethyl 2-aminothiazole-4-carboxylate.

Property	2-Aminothiazole-4-carboxylic acid	Ethyl 2-aminothiazole-4-carboxylate
CAS Number	40283-41-8 [1] [2]	5398-36-7
Molecular Formula	C4H4N2O2S [1] [3]	C6H8N2O2S
Molecular Weight	144.15 g/mol [3]	172.20 g/mol
Appearance	Solid [3]	Pale yellow powder
Melting Point	Not specified	177-181 °C

Synthesis of 2-Aminothiazole-4-carboxamide Derivatives

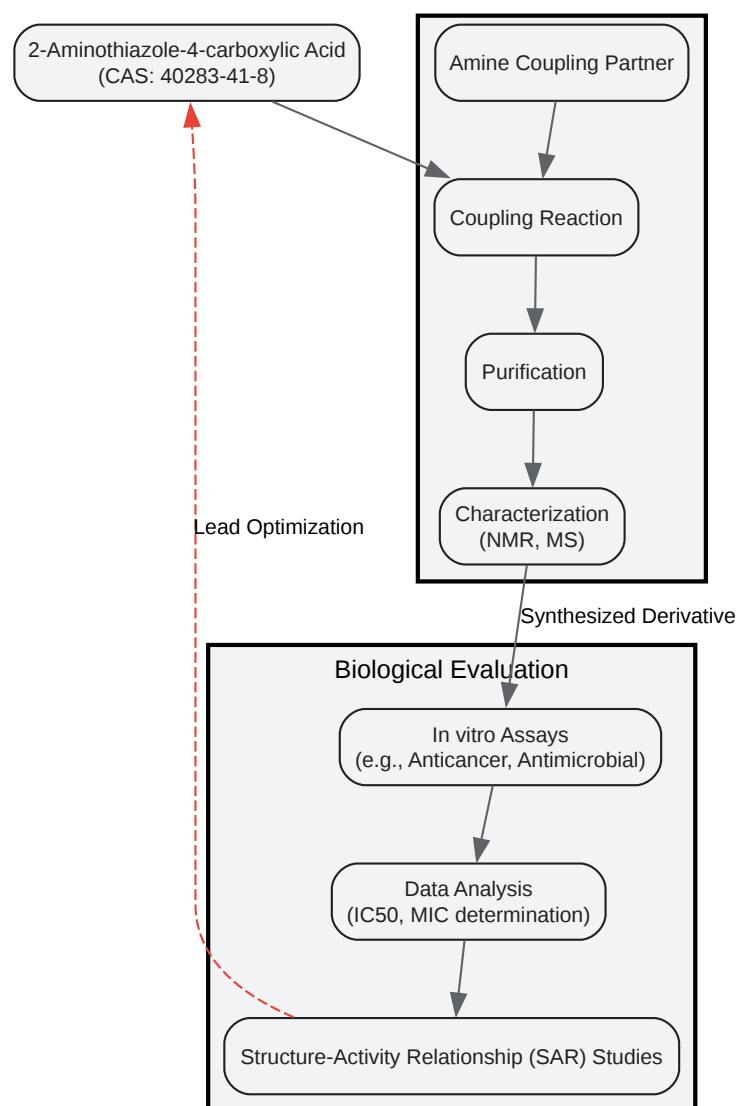
The synthesis of **2-aminothiazole-4-carboxamide** derivatives typically proceeds through the activation of the corresponding carboxylic acid or via aminolysis of the ethyl ester. The Hantzsch thiazole synthesis is a classical and widely used method for constructing the core 2-aminothiazole ring system.

General Experimental Protocol: Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

A common route to obtaining N-substituted **2-aminothiazole-4-carboxamides** involves the coupling of 2-aminothiazole-4-carboxylic acid with a desired amine.

Materials:

- 2-Aminothiazole-4-carboxylic acid
- Substituted amine of choice
- Coupling agents (e.g., EDC, HOBr)
- Anhydrous solvent (e.g., DMF, DCM)
- Base (e.g., DIPEA, Triethylamine)


Procedure:

- To a solution of 2-aminothiazole-4-carboxylic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of EDC and 1.0 equivalent of HOBt).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add the substituted amine (1.0 equivalent) and a base (e.g., 2.0 equivalents of DIPEA) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-substituted **2-aminothiazole-4-carboxamide**.

Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of **2-aminothiazole-4-carboxamide** derivatives.

General Workflow: Synthesis and Evaluation of 2-Aminothiazole-4-carboxamide Derivatives

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the synthesis, purification, characterization, and subsequent biological evaluation of **2-aminothiazole-4-carboxamide** derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the **2-aminothiazole-4-carboxamide** scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Notably, these compounds have been extensively investigated for their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of **2-aminothiazole-4-carboxamide** derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-aminothiazole-5-carboxamide derivatives against the K562 human leukemia cell line.

Compound	R	IC ₅₀ (μM)
1a	H	> 50
1b	4-Fluorophenyl	12.5
1c	4-Chlorophenyl	8.7
1d	4-Bromophenyl	7.9
1e	4-Methylphenyl	15.2
1f	4-Methoxyphenyl	20.1

Data presented is representative and compiled from various research findings in the field.

Antimicrobial Activity

The 2-aminothiazole core is also a key component in many antimicrobial agents. Derivatives of **2-aminothiazole-4-carboxamide** have shown promising activity against a range of bacterial

and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives against multidrug-resistant bacterial strains.

Compound	Staphylococcus aureus (MIC, $\mu\text{g/mL}$)	Escherichia coli (MIC, $\mu\text{g/mL}$)
2a	375	250
2b	250	> 500
2c	> 500	375
2d	250	375

Data adapted from a study on the antimicrobial evaluation of 2-aminothiazole-4-carboxylate derivatives.[\[4\]](#)[\[5\]](#)

Signaling Pathway Involvement

While a specific signaling pathway for the unsubstituted **2-Aminothiazole-4-carboxamide** is not defined, its derivatives are often designed to target and modulate specific cellular signaling pathways implicated in disease. For instance, in cancer therapy, these compounds can be synthesized to inhibit protein kinases, which are crucial components of signaling cascades that control cell growth, differentiation, and apoptosis.

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 2-aminothiazole scaffold is a versatile template that can be readily modified to achieve high affinity and selectivity for a particular kinase target.

The following diagram illustrates a simplified kinase inhibition pathway, a common target for 2-aminothiazole-based drug candidates.

Caption: A diagram showing the inhibition of a protein kinase by a 2-aminothiazole derivative, blocking the phosphorylation of a substrate and subsequent downstream signaling.

Conclusion

The **2-aminothiazole-4-carboxamide** scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable core for medicinal chemists. While the parent compound itself is not extensively characterized, the wealth of research on its derivatives underscores its importance in the ongoing quest for new and effective treatments for a wide range of diseases, including cancer and infectious diseases. Future research will likely continue to explore the vast chemical space around this privileged scaffold to identify new drug candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-aminothiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminothiazole-4-carboxamide: A Core Scaffold in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058295#2-aminothiazole-4-carboxamide-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com